molecular formula C27H41NO6S B1678560 Epothilone B CAS No. 152044-54-7

Epothilone B

Cat. No.: B1678560
CAS No.: 152044-54-7
M. Wt: 507.7 g/mol
InChI Key: QXRSDHAAWVKZLJ-PVYNADRNSA-N
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Mechanism of Action

Target of Action

Epothilone B, also known as Patupilone, primarily targets microtubules . Microtubules are essential to cell division, and their stabilization or destabilization can halt the process of cell division .

Mode of Action

This compound interacts with its target, the αβ-tubulin heterodimer subunit, in a similar manner to taxol . Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules . Furthermore, this compound has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This interaction and the resulting changes effectively stop cells from properly dividing .

Biochemical Pathways

The terminal step in this compound biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK (CYP167A1), which catalyzes the epoxidation of the C12–C13 double bond (in Epothilone C and D) to form Epothilone A and B, respectively . This process affects the polymerization of tubulin into microtubules, leading to downstream effects such as cell cycle arrest at the G2-M transition phase, cytotoxicity, and eventually cell apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by rapid tissue distribution and extensive tissue binding . The mean pharmacokinetic parameter values during course 1 for clearance, volume of distribution, and apparent terminal elimination half-life at the 40 mg/m² dose level were 21 liters/h/m², 826 liters/m², and 35 h, respectively . These properties impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the stabilization of microtubules, inhibition of cell division, and induction of cell apoptosis . These effects can lead to

Biochemical Analysis

Biochemical Properties

Epothilone B has a unique affinity to bind with β-tubulin microtubule arrays, stabilizing their disassembly . It interacts with tubulin, a globular protein, and promotes its polymerization into microtubules . This interaction with tubulin is vital for its role in biochemical reactions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces mitotic arrest at the G2/M phase, resulting in inhibition of cell proliferation and cytotoxicity . It has strong cytotoxic effects against several human cancer types in cell culture systems and mouse xenograft models . Furthermore, this compound has been shown to induce tubulin polymerization into microtubules without the presence of GTP .

Molecular Mechanism

The principal mechanism of action of this compound is the inhibition of microtubule function . It binds to the αβ-tubulin heterodimer subunit, decreasing the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . This leads to cell cycle arrest at the G2-M transition phase, cytotoxicity, and eventually cell apoptosis .

Temporal Effects in Laboratory Settings

This compound has been studied extensively in laboratory settings. Over time, it has been observed to have a significant impact on cellular function. For instance, it has been shown to have a strong anti-tubulin polymerization activity

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the polymerization of tubulin into microtubules

Subcellular Localization

This compound is known to localize to the microtubules within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Patupilone can be synthesized through a series of complex organic reactions. The synthesis typically involves the formation of the macrolide ring structure, followed by the introduction of various functional groups. Key steps in the synthesis include:

  • Formation of the macrolide ring via macrolactonization.
  • Introduction of the epoxide group.
  • Functionalization of the side chains.

The reaction conditions often require the use of specific catalysts, protecting groups, and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of patupilone involves large-scale fermentation of the myxobacterium Sorangium cellulosum, followed by extraction and purification of the compound. Advances in biotechnology have enabled the optimization of fermentation conditions to maximize the yield of patupilone. The purification process typically involves chromatographic techniques to isolate the compound from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

Patupilone undergoes various chemical reactions, including:

    Oxidation: Patupilone can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the epoxide group or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of patupilone with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Patupilone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying macrolide synthesis and microtubule stabilization.

    Biology: Investigated for its effects on cell division and apoptosis in various cell lines.

    Medicine: Explored as a potential anticancer agent, particularly for treating taxane-resistant cancers.

    Industry: Utilized in the development of new anticancer drugs and formulations

Comparison with Similar Compounds

Similar Compounds

    Taxanes: Paclitaxel and docetaxel are well-known microtubule-stabilizing agents.

    Other Epothilones: Ixabepilone, BMS-310705, KOS-862, KOS-1584, and ZK-EPO.

Uniqueness

Patupilone is unique due to its higher potency compared to taxanes and its ability to overcome common resistance mechanisms, such as β-tubulin mutations and drug efflux pumps. Unlike taxanes, patupilone binds to a different site on the β-tubulin subunit, which contributes to its distinct pharmacological profile .

Properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRSDHAAWVKZLJ-PVYNADRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046862
Record name Epothilone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The principal mechanism of the epothilone class is inhibition of microtubule function. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Epothilone B possess the same biological effects as taxol both in vitro and in cultured cells. This is because they share the same binding site, as well as binding affinity to the microtubule. Like taxol, epothilone B binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules. Furthermore, epothilone B has also been shown to induce tubulin polymerization into microtubules without the presence of GTP. This is caused by formation of microtubule bundles throughout the cytoplasm. Finally, epothilone B also causes cell cycle arrest at the G2-M transition phase, thus leading to cytotoxicity and eventually cell apoptosis.
Record name Patupilone
Source DrugBank
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CAS No.

152044-54-7
Record name Epothilone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152044-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Patupilone [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Patupilone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epothilone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,17-Dioxabicyclo[14.1.0]heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (1S,3S,7S,10R,11S,12S,16R)
Source European Chemicals Agency (ECHA)
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Record name PATUPILONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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